molecular formula C12H16N2O2S B2866943 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 912891-83-9

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2866943
CAS RN: 912891-83-9
M. Wt: 252.33
InChI Key: UZHCZJAHXQYUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidinamine and tetrahydrofuran. Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . Tetrahydrofuran derivatives are commonly used in organic synthesis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidinamine and tetrahydrofuran derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrimidinamine and tetrahydrofuran derivatives can be found in the literature .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound and its derivatives are utilized in the synthesis of novel heterocyclic systems. For instance, studies have demonstrated the reactivity of pyrimidine derivatives with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These systems exhibit promising antimicrobial activity against bacteria such as Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).

Antimicrobial and Antifungal Activity

Several studies focus on the antimicrobial and antifungal properties of pyrimidine derivatives. Tetrahydropyrimidine–isatin hybrids, for example, have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities, highlighting their potential as broad-spectrum antimicrobial agents (Akhaja & Raval, 2012). Similarly, novel chromone-pyrimidine coupled derivatives have been reported to exhibit significant antimicrobial activity, including against drug-resistant strains, further emphasizing the therapeutic potential of these compounds (Tiwari et al., 2018).

Antitumor Activity

The antitumor activities of pyrimidine derivatives have been explored, with several compounds showing inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). This suggests their potential utility in the development of new anticancer therapies (Edrees & Farghaly, 2017).

Antihypertensive and Anti-ulcer Activities

Compounds derived from pyrimidine have been investigated for their antihypertensive and anti-ulcer activities, indicating their potential in treating cardiovascular and gastrointestinal disorders. For example, certain dihydropyrimidines have shown promising results in preclinical models, suggesting their applicability in the development of new therapeutic agents for these conditions (Rana et al., 2004; Rana et al., 2011).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, some pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s handled. General safety information for handling pyrimidinamine and tetrahydrofuran derivatives can be found in material safety data sheets .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the promising properties of pyrimidinamine derivatives in agriculture , one possible direction could be exploring its potential as a pesticide.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12-13-11(17)9-4-1-5-10(9)14(12)7-8-3-2-6-16-8/h8H,1-7H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCZJAHXQYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.